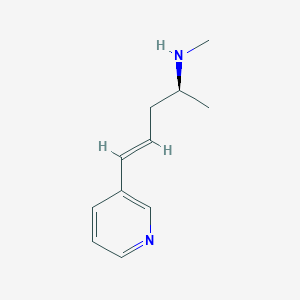
nAChR agonist 2
描述
Nicotinic acetylcholine receptor agonist 2 is a compound that mimics the action of acetylcholine at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels found in the central and peripheral nervous systems, as well as in skeletal muscles. Nicotinic acetylcholine receptor agonist 2 is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acetylcholine receptor agonist 2 typically involves the formation of quaternary ammonium salts. One common method includes the alkylation of (4-ethylpiperazin-1-yl)-N-alkyl/aryl benzamides with ethyl iodide or methyl iodide in tetrahydrofuran, followed by purification through precipitation .
Industrial Production Methods
Industrial production methods for nicotinic acetylcholine receptor agonist 2 are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, followed by purification and quality control processes to ensure the compound’s efficacy and safety .
化学反应分析
Types of Reactions
Nicotinic acetylcholine receptor agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products
The major products formed from these reactions include various derivatives of nicotinic acetylcholine receptor agonist 2, which may have different pharmacological properties and applications .
科学研究应用
Nicotinic acetylcholine receptor agonist 2 has a wide range of scientific research applications, including:
作用机制
Nicotinic acetylcholine receptor agonist 2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of cations such as sodium, potassium, and calcium. This leads to the depolarization of the cell membrane and the initiation of various cellular responses .
相似化合物的比较
Similar Compounds
Nicotine: A natural alkaloid that acts as an agonist at nicotinic acetylcholine receptors.
Varenicline: A partial agonist used for smoking cessation.
Epibatidine: A potent agonist with analgesic properties
Uniqueness
Nicotinic acetylcholine receptor agonist 2 is unique due to its specific binding affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other agonists .
属性
IUPAC Name |
(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJOUFGBRDCNE-YVGDHZEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


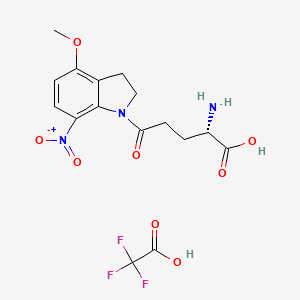
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)


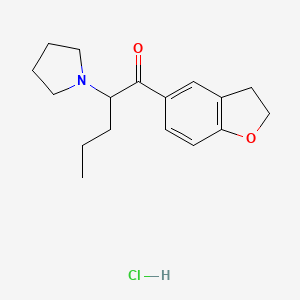
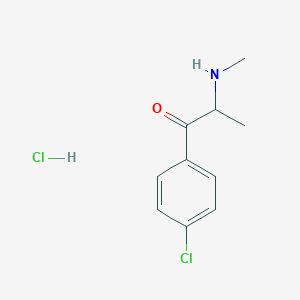
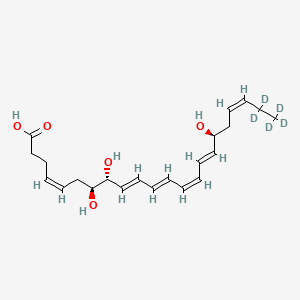
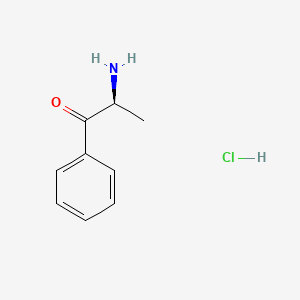
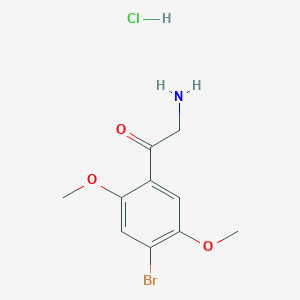
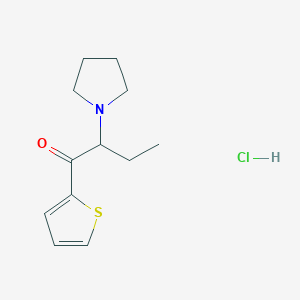


![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)

